![molecular formula C13H11N3O4S2 B2498663 2-((3-(2,4-Dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 1795301-05-1](/img/structure/B2498663.png)
2-((3-(2,4-Dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile
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Description
2-((3-(2,4-Dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile, also known as DB869, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for a specific target enzyme, making it a promising candidate for drug development.
Scientific Research Applications
- Results : Among the derivatives, one product demonstrated significant inhibitory activity against Mcl-1 (inhibitory rate of 94% at 10 μM), surpassing the positive control WL-276 .
- Results : Most of the compounds exhibited considerable antiproliferative effects against these cancer cell lines .
- Results : While specific data for our compound is not available, the class of compounds has shown antioxidant properties .
- Results : These derivatives exhibited antioxidant and antiradical properties. Although our compound was not specifically mentioned, it belongs to the same class .
Mcl-1 Inhibition for Cancer Treatment
Anticancer Activity Against A549 and MCF-7 Cell Lines
Antioxidant Properties
Quantum Studies and Phenolic Derivatives
properties
IUPAC Name |
2-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c14-5-9-3-1-2-4-11(9)22(19,20)15-6-10(7-15)16-12(17)8-21-13(16)18/h1-4,10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRQOELAWMUYIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2,4-Dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile |
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